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Compound of Interest

Compound Name: H-Leu-Asp-OH

Cat. No.: B1588393

This guide provides a summary of expected spectroscopic data for the dipeptide Leucyl-
Aspartic Acid (H-Leu-Asp-OH). Due to the absence of a complete, publicly available
experimental dataset for this specific molecule, this document consolidates theoretical values,
data from its constituent amino acids, and representative mass spectrometry data. It is
intended to serve as a reference for researchers, scientists, and professionals in drug
development engaged in the analysis of small peptides.

Molecular Structure and Properties
H-Leu-Asp-OH is a dipeptide composed of Leucine and Aspartic Acid.

e IUPAC Name: 2-[(2-amino-4-methylpentanoyl)amino]butanedioic acid[1]
e Molecular Formula: C10H18N20s[1]

e Molecular Weight: 246.26 g/mol [1]

Mass Spectrometry Data

Mass spectrometry is a key technique for determining the molecular weight and structure of
peptides. For H-Leu-Asp-OH, the expected monoisotopic mass is 246.1216 Da. lonization,
typically via electrospray (ESI), would likely produce protonated ([M+H]*) or sodiated ([M+Na]*)
molecular ions.

Table 1: Mass Spectrometry Data for H-Leu-Asp-OH
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lon Observed m/z Source

NIST Mass Spectrometry Data

[M+H]* 247.1289
Center

MassBank of North America

[M+Na]* 269.1108
(MONA)

Data sourced from PubChem CID 3328705.[1]

Tandem MS (MS/MS) experiments provide structural information through fragmentation.
Common fragment ions (b and y ions) arise from the cleavage of the peptide backbone.

Table 2: Major MS/MS Fragment lons for [M+H]* Precursor

Fragment lon (m/z) Putative Assignment
229 y2 - H20

199

85.9 b1 - H20

Data sourced from NIST Mass Spectrometry Data Center via PubChem.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

Experimental NMR spectra for H-Leu-Asp-OH are not readily available in public databases.
The following tables present predicted chemical shifts (*H and 13C) based on the individual
amino acid residues and typical values for dipeptides. Actual shifts will be dependent on the
solvent, pH, and temperature.

Table 3: Predicted *H NMR Chemical Shifts
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Predicted Chemical

Proton . Multiplicity Notes
Shift (ppm)
Leucine Residue
Coupled to amide
o-H ~42-45 Doublet
proton and -protons.
3-CH:z ~15-18 Multiplet
y-CH ~16-1.9 Multiplet
Two diastereotopic
0-CHs (2) ~0.9 Doublet
methyl groups.
Shift is highly
Amine (-NH2) ~8.0-85 Broad dependent on solvent
and pH.
Aspartic Acid Residue
Coupled to amide
o-H ~45-48 Doublet
proton and B-protons.
) Two diastereotopic
B-CH2 ~27-29 Multiplet
protons.
] Peptide bond amide
Amide (-NH-) ~8.2-838 Doublet
proton.
Often not observed
Carboxyl (-COOH) (2) >10.0 Broad
due to exchange.
Table 4: Predicted 13C NMR Chemical Shifts
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Carbon Predicted Chemical Shift (ppm)

Leucine Residue

Carbonyl (C=0) ~173-176
a-C ~52-55
B-C ~40-43
y-C ~24-26
0-C (2) ~21-23

Aspartic Acid Residue

Carbonyl (C=0) ~171-174
a-C ~50-53
B-C ~36 -39
Side-chain Carboxyl (C=0) ~175-178

Infrared (IR) Spectroscopy Data

An experimental IR spectrum for H-Leu-Asp-OH is not publicly available. The expected
characteristic absorption bands are based on the functional groups present in the molecule.

Table 5: Predicted IR Absorption Bands
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Wavenumber . . . .
(cm-?) Functional Group Vibration Mode Intensity
3300 - 2500 Carboxylic Acid O-H Stretch Strong, Broad
3400 - 3200 Amine/Amide N-H Stretch Medium

3000 - 2850 Alkyl C-H Stretch Medium

1730 - 1700 Carboxylic Acid C=0 Stretch Strong

1680 - 1630 Amide | (C=0) Stretch Strong

1560 - 1520 Amide Il (N-H bend) Bend Medium

1450 - 1350 C-H Bend Variable

1300 - 1200 C-0 Stretch Medium

Experimental Protocols

Detailed protocols for acquiring spectroscopic data for a novel dipeptide would involve the
following general steps.

Mass Spectrometry (LC-MS/MS)

o Sample Preparation: Dissolve a small amount of H-Leu-Asp-OH (typically ~1 mg/mL) in a
suitable solvent mixture such as 50:50 water/acetonitrile with 0.1% formic acid to promote
ionization.

o Chromatography: Inject the sample onto a reverse-phase column (e.g., C18) using a liquid
chromatography system. Elute the peptide using a gradient of increasing organic solvent
(e.g., acetonitrile with 0.1% formic acid).

e MS Analysis:
o Instrument: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF.

o lonization Mode: Electrospray lonization (ESI) in positive mode.
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o Full Scan (MS1): Acquire data over a mass range of m/z 100-500 to detect the [M+H]* and

[M+Na]* ions.

o Tandem MS (MS2): Perform data-dependent acquisition to select the precursor ion (e.g.,
m/z 247.1) for fragmentation using collision-induced dissociation (CID) or higher-energy
collisional dissociation (HCD). Analyze the resulting fragment ions to confirm the peptide

seqguence.

NMR Spectroscopy

e Sample Preparation: Dissolve 5-10 mg of H-Leu-Asp-OH in 0.5-0.7 mL of a deuterated
solvent (e.g., D20 or DMSO-ds). D20 is common for peptides, but will result in the exchange
of labile protons (NH, OH).

o Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
suitable probe.

o Data Acquisition:
o 'H NMR: Acquire a standard 1D proton spectrum.
o 13C NMR: Acquire a proton-decoupled 1D carbon spectrum.

o 2D NMR: For complete assignment, experiments such as COSY (*H-1H correlation),
HSQC (*H-13C correlation), and HMBC (long-range *H-13C correlation) are necessary.

IR Spectroscopy

o Sample Preparation: The sample is typically analyzed as a solid.

e Instrument: A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total
Reflectance (ATR) accessory, which simplifies sample handling.

» Data Acquisition: Place a small amount of the solid sample directly on the ATR crystal.
Acquire the spectrum over the mid-IR range (e.g., 4000-400 cm~1). Collect and average
multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

Visualization of Analytical Workflow
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The general workflow for the characterization of a dipeptide like H-Leu-Asp-OH involves
synthesis or procurement, followed by a series of spectroscopic analyses to confirm its identity
and purity.
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Caption: Workflow for the spectroscopic characterization of H-Leu-Asp-OH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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